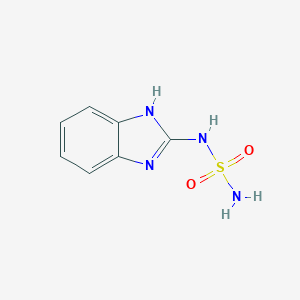

Sulfamide, 1H-benzimidazol-2-yl-(9CI)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sulfamide, 1H-benzimidazol-2-yl-(9CI) is a chemical compound with the molecular formula C7H8N4O2S It is a derivative of benzimidazole, a bicyclic compound that consists of a benzene ring fused to an imidazole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Sulfamide, 1H-benzimidazol-2-yl-(9CI) typically involves the reaction of 2-aminobenzimidazole with sulfamoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the chlorosulfonation of benzoic acid to obtain 3-(chlorosulfonyl)-benzoic acid, which is then reacted with different amine derivatives to produce various sulfonamide analogues. These analogues are subsequently reacted with sulfamoyl chloride to yield Sulfamide, 1H-benzimidazol-2-yl-(9CI) .

Industrial Production Methods

Industrial production of Sulfamide, 1H-benzimidazol-2-yl-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The production process is designed to be cost-effective and environmentally friendly, with measures in place to minimize waste and emissions.

化学反応の分析

Nucleophilic Substitution Reactions

The sulfamoyl group (-SO₂NH₂) undergoes nucleophilic substitution under alkaline conditions. In reactions with alkyl halides or aryl halides, the NH protons are replaced to form N-alkylated or N-aryl sulfonamide derivatives. For example:

-

Reaction with iodobenzaldehyde derivatives in ethanol/K₂CO₃ yields thioether-linked benzaldehyde derivatives (e.g., 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde) with 92% efficiency .

| Substrate | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Mercaptobenzimidazole | 4-Iodobenzaldehyde, K₂CO₃ | 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde | 92% |

Condensation with Hydrazine Derivatives

The aldehyde group in sulfanylbenzaldehyde derivatives reacts with thiosemicarbazide to form hydrazine-carbothioamide conjugates. This reaction occurs in refluxing ethanol with catalytic acetic acid:

text4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde + Thiosemicarbazide → 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide

Two-Component Reactions with Amines

Benzimidazole derivatives react with trichloroacetyl isocyanate to form acetamide derivatives. Key spectral data for these products include:

Cross-Coupling Catalysis

While not directly observed for Sulfamide, 1H-benzimidazol-2-yl-(9CI), analogous benzimidazole-thioether derivatives participate in Suzuki–Miyaura cross-coupling. For example:

Comparative Reactivity of Analogues

Structurally similar compounds exhibit distinct reactivity profiles:

Mechanistic Insights

-

Allosteric Activation : The sulfamoyl group facilitates hydrogen bonding with glucokinase residues (e.g., Tyr214, Asp78), enhancing enzymatic activity.

-

Electrophilic Aromatic Substitution : The benzimidazole ring undergoes regioselective substitution at the 4- and 5-positions under nitration or halogenation conditions .

Synthetic Optimization

Recent advancements include:

科学的研究の応用

Medicinal Chemistry Applications

1. Allosteric Activation of Human Glucokinase

Sulfamide acts as an allosteric activator of human glucokinase, an enzyme crucial for glucose metabolism. By enhancing glucokinase's catalytic activity, Sulfamide holds promise for the treatment of type 2 diabetes. This activation occurs through non-covalent interactions, such as hydrogen bonding with key residues in the enzyme's active site.

2. Enzyme Inhibition Studies

The compound is also utilized in research focused on enzyme inhibition and protein-ligand interactions. Its ability to modulate enzyme activity makes it a valuable tool in understanding metabolic pathways and developing therapeutic agents.

3. Synthesis of Pharmaceuticals

Sulfamide serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals. Its structural properties allow for modifications that can lead to new drug candidates with enhanced efficacy or reduced side effects.

Biological Research Applications

1. Protein-Ligand Interaction Studies

Research involving Sulfamide has highlighted its role in studying protein-ligand interactions, which are critical for drug design and development. Understanding these interactions can lead to the identification of new therapeutic targets.

2. Structural Analog Comparisons

Sulfamide's structure allows for comparisons with other benzimidazole derivatives, providing insights into structure-activity relationships (SAR) that can inform future drug design efforts. For instance, compounds like N-benzimidazol-2-yl benzamide have been studied for similar pharmacological activities.

Case Studies and Research Findings

Recent studies have documented the effects of Sulfamide on glucose metabolism:

- Diabetes Research: In vitro studies have shown that Sulfamide significantly increases glucokinase activity compared to controls, suggesting its potential as a therapeutic agent for managing blood glucose levels in diabetic patients.

- Enzyme Interaction Studies: Research has demonstrated that modifications to the sulfamoyl group can alter binding affinity and specificity towards different enzymes, paving the way for targeted drug development aimed at specific metabolic pathways.

作用機序

The mechanism of action of Sulfamide, 1H-benzimidazol-2-yl-(9CI) involves its interaction with specific molecular targets. For example, as an allosteric activator of human glucokinase, the compound binds to the allosteric site of the enzyme, enhancing its catalytic activity. This interaction is facilitated by hydrogen bonding and other non-covalent interactions with key residues in the enzyme’s active site .

類似化合物との比較

Sulfamide, 1H-benzimidazol-2-yl-(9CI) can be compared with other benzimidazole derivatives:

N-Benzimidazol-2yl Benzamide: Another benzimidazole derivative studied for its potential as a glucokinase activator.

Benzimidazole N-Oxides: Formed through oxidation reactions, these compounds have different chemical properties and applications.

Sulfonamide Derivatives:

特性

CAS番号 |

136810-64-5 |

|---|---|

分子式 |

C7H8N4O2S |

分子量 |

212.23 g/mol |

IUPAC名 |

2-(sulfamoylamino)-1H-benzimidazole |

InChI |

InChI=1S/C7H8N4O2S/c8-14(12,13)11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H2,8,12,13)(H2,9,10,11) |

InChIキー |

NKQWCGUPZOXEBM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)NC(=N2)NS(=O)(=O)N |

正規SMILES |

C1=CC=C2C(=C1)NC(=N2)NS(=O)(=O)N |

同義語 |

Sulfamide, 1H-benzimidazol-2-yl- (9CI) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。